molecular formula C9H14N2O3 B12919669 Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate CAS No. 925702-93-8

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B12919669
CAS No.: 925702-93-8
M. Wt: 198.22 g/mol
InChI Key: UCHRTLSEJOEVRL-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate, urea, and an appropriate aldehyde under acidic conditions. The reaction is usually carried out in ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for several hours . The product is then isolated by standard workup procedures, including extraction and purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities. This compound can be used as a building block for the synthesis of novel pharmaceuticals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, pyrimidine derivatives have been shown to inhibit enzymes involved in nucleotide synthesis and DNA replication . The compound may also interact with receptors or proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate is unique due to its specific ethoxy substituent, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and for studying the structure-activity relationships of pyrimidine derivatives.

Properties

CAS No.

925702-93-8

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-3-13-8(12)7-5-10-9(11-6-7)14-4-2/h5H,3-4,6H2,1-2H3,(H,10,11)

InChI Key

UCHRTLSEJOEVRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCC(=CN1)C(=O)OCC

Origin of Product

United States

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